2-(2-Bromophenoxy)-3-methylbutanoic acid
Overview
Description
2-(2-Bromophenoxy)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-3-methylbutanoic acid typically involves the reaction of 2-bromophenol with 3-methylbutanoic acid under specific conditions. One common method is the Williamson ether synthesis, where 2-bromophenol reacts with a suitable alkyl halide in the presence of a base to form the desired ether linkage . The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenoxybutanoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenoxybutanoic acid.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the substituent introduced.
Scientific Research Applications
2-(2-Bromophenoxy)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenoxy)propanoic acid: Similar structure but with a propanoic acid chain instead of a butanoic acid chain.
4-(2-Bromophenoxy)benzoic acid: Contains a benzoic acid group instead of a butanoic acid chain.
Uniqueness
2-(2-Bromophenoxy)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid chain, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-bromophenoxy)-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-6-4-3-5-8(9)12/h3-7,10H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXREVQQNJVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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